molecular formula C13H22Cl2N2 B6280035 rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride CAS No. 2287238-28-0

rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride

Cat. No.: B6280035
CAS No.: 2287238-28-0
M. Wt: 277.2
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Description

rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride: is a chiral amine compound with significant applications in medicinal chemistry. This compound is known for its stereochemistry, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpiperidine.

    Formation of Intermediate: The benzylamine undergoes a reductive amination with 4-methylpiperidine to form the intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine.

    Salt Formation: Finally, the amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reductive amination: using catalytic hydrogenation.

    Automated chiral resolution: processes to ensure high enantiomeric purity.

    Efficient crystallization: techniques to obtain the dihydrochloride salt in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its interactions with biological targets, particularly in the study of neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of novel materials and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism by which rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride exerts its effects involves:

    Binding to Molecular Targets: The compound interacts with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving dopamine and serotonin, due to its structural similarity to known neurotransmitter analogs.

Comparison with Similar Compounds

Similar Compounds

    rel-Quinpirole dihydrochloride: A selective dopamine receptor agonist.

    ®-Piperidin-3-amine dihydrochloride: Another chiral amine with similar structural features.

Uniqueness

    Stereochemistry: The specific (3R,4R) configuration of rel-(+)-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride imparts unique biological properties.

    Functional Groups: The presence of both benzyl and methyl groups enhances its binding affinity and selectivity for certain biological targets.

This compound’s unique stereochemistry and functional groups make it a valuable tool in both research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

2287238-28-0

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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